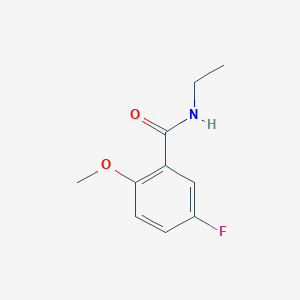

N-ethyl-5-fluoro-2-methoxybenzamide

Description

Contextualization within Benzamide (B126) Chemical Space

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This core structure serves as a versatile scaffold for the development of a wide array of derivatives with diverse biological activities. The versatility of the benzamide structure allows for modifications at various positions on the benzene ring and the amide nitrogen, leading to a vast chemical space with a broad spectrum of physicochemical properties.

Significance of Fluorinated and Methoxylated Benzamide Scaffolds in Medicinal Chemistry

The incorporation of fluorine and methoxy (B1213986) groups into benzamide scaffolds is a common strategy in medicinal chemistry to enhance the therapeutic potential of molecules.

Fluorination: The presence of a fluorine atom can significantly alter a molecule's properties. nih.govelsevierpure.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets. nih.govelsevierpure.com Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug. nih.govelsevierpure.com The introduction of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. nih.govelsevierpure.comcore.ac.uk Research has shown that fluorinated molecules are a reliable avenue for the development of new drugs, with approximately a quarter of approved drugs containing fluorine. nih.govelsevierpure.com

Methoxylation: The methoxy group (-OCH3) is an electron-donating group that can also impart favorable properties to a benzamide scaffold. It can influence the electronic environment of the aromatic ring, which can be crucial for binding to target proteins. acs.orgnih.gov The methoxy group can also participate in hydrogen bonding, further stabilizing interactions with biological targets. acs.orgnih.gov In some cases, the methoxy group can improve a compound's solubility and metabolic profile. nih.gov Studies on various benzamide derivatives have highlighted the positive influence of the methoxy group on their antioxidant properties. acs.orgnih.gov

The combination of both fluorine and methoxy groups in a single benzamide scaffold, as seen in N-ethyl-5-fluoro-2-methoxybenzamide, presents an intriguing combination of electronic and steric properties that could be exploited in drug design.

Overview of Current Research Trajectories for Benzamide Derivatives

The research landscape for benzamide derivatives is dynamic and multifaceted, with investigations spanning a wide range of therapeutic areas. Current research trajectories include:

Anticancer Agents: Many benzamide derivatives are being explored for their potential as anticancer agents. researchgate.net For instance, some derivatives have been designed as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression and are a target in cancer therapy. researchgate.net

Antimicrobial Agents: The emergence of drug-resistant bacteria has spurred the search for new antimicrobial agents, and benzamide derivatives have shown promise in this area. nanobioletters.com

Neurological Disorders: Benzamides are also being investigated for their potential to treat neurological disorders. Some derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov

Antidiabetic Agents: Recent computational studies have highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes. nih.gov

Antioxidant Agents: Research has demonstrated that certain amino-substituted benzamide derivatives exhibit significant antioxidant properties, suggesting their potential use in conditions associated with oxidative stress. acs.orgnih.gov

The broad and continuous investigation into benzamide derivatives underscores their importance as a privileged scaffold in medicinal chemistry. The specific substitution pattern of this compound places it within this exciting and evolving field of research.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-fluoro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEMPVALZCXUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 5 Fluoro 2 Methoxybenzamide and Its Analogs

Strategies for Benzamide (B126) Core Synthesis

Amidation Reactions and Coupling Techniques

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. Various coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. Common reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with activating agents such as N-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions. nih.gov Another effective coupling agent is 1,1'-Carbonyldiimidazole (CDI), which provides a one-step conversion of carboxylic acids to amides under mild conditions. google.com Uronium-based coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), have also emerged as powerful tools for amide bond formation, offering high yields and fast reaction times, even in mechanochemical, solvent-free conditions. chemrxiv.org

| Coupling Reagent | Additive(s) | Typical Reaction Conditions | Advantages |

| DIC | HOBt | Room temperature, CH2Cl2 | High efficiency, suppresses racemization |

| CDI | None | 0°C to reflux, THF, toluene, acetonitrile | One-step procedure, mild conditions |

| COMU | K2HPO4 | Mechanochemical (ball milling) | Fast, high yields, solvent-free option |

Precursor Synthesis of 5-Fluoro-2-methoxybenzoic Acid

The carboxylic acid precursor, 5-fluoro-2-methoxybenzoic acid, is a key starting material. Its synthesis can be achieved through several routes. One common approach involves the direct fluorination of a suitable benzoic acid derivative. smolecule.com Alternatively, the methoxy (B1213986) group can be introduced via methylation of a corresponding hydroxybenzoic acid precursor. smolecule.com This compound is also commercially available from various chemical suppliers, providing a direct source for its use in the synthesis of N-ethyl-5-fluoro-2-methoxybenzamide. chemicalbook.comchemdad.comindofinechemical.comuni.luoakwoodchemical.com

Installation and Modification of the N-Ethyl Moiety

The introduction of the N-ethyl group onto the benzamide nitrogen is a crucial step in the synthesis of the target molecule. N-alkylation of amides can be achieved through various methods. Traditional approaches often involve the use of alkyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base. acs.org More advanced and sustainable methods have also been developed. For instance, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols offers an efficient and environmentally friendly alternative. nih.gov This method proceeds through an initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the amide and subsequent hydrogenation. Another innovative approach utilizes quaternary ammonium salts, such as phenyltriethylammonium iodide (PhEt3NI), as solid ethylating agents under mildly basic conditions, offering high monoselectivity and functional group tolerance. acs.orgnih.govresearchgate.net

Regioselective Fluorination Techniques for Benzamide Scaffolds

The precise introduction of a fluorine atom at a specific position on the benzamide ring is a significant challenge in synthetic organic chemistry. Regioselective fluorination can be accomplished using advanced catalytic methods. One such technique is the rhodium(III)-catalyzed C-H activation, which allows for the direct fluorination of arenes. snnu.edu.cn In the context of benzamide synthesis, this strategy can be employed to introduce a fluorine atom at a desired position with high selectivity. The reaction often utilizes a directing group to guide the catalyst to a specific C-H bond, enabling the regioselective installation of the fluorine atom.

Synthesis of this compound as a Building Block in Complex Molecules

This compound and its close analogs serve as important intermediates in the synthesis of more complex molecules, particularly in the development of new chemical entities for various applications. For example, the closely related compound, N-ethyl-5-fluoro-N-isopropyl-2-methoxybenzamide, has been synthesized as a key intermediate in the preparation of menin/MLL protein-protein interaction inhibitors, which are being investigated for their potential in cancer therapy. google.com The synthesis of this intermediate involves the amidation of 5-fluoro-2-methoxybenzoic acid with N-ethyl-N-isopropylamine, highlighting the utility of the synthetic methodologies discussed in the preceding sections. The ability to efficiently construct these fluorinated benzamide building blocks is therefore of significant interest in medicinal chemistry and drug discovery.

Advanced Derivatization Strategies for Benzamide Analog Development

The development of novel benzamide analogs for molecular imaging, particularly for Positron Emission Tomography (PET), relies on sophisticated derivatization strategies. These strategies aim to incorporate positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), into the benzamide scaffold without compromising the compound's affinity and selectivity for its biological target. The short half-lives of these isotopes (¹¹C: ~20.4 minutes, ¹⁸F: ~109.8 minutes) necessitate rapid and efficient radiolabeling methods.

Radiolabeling Techniques for Benzamide-Based Tracers

The introduction of radionuclides into benzamide structures like this compound is a critical step in the development of PET tracers for imaging neuroreceptor systems, such as dopamine (B1211576) D2 receptors. The choice of radionuclide and the labeling position are crucial design considerations that can influence the tracer's pharmacokinetic and pharmacodynamic properties.

Carbon-11 Labeling:

Carbon-11 is a positron emitter that is attractive for PET tracer development because its incorporation often does not alter the pharmacological properties of the parent molecule. For benzamide analogs, ¹¹C can be introduced at several positions, commonly through N-methylation, O-methylation, or carbonyl labeling.

One prominent method for synthesizing ¹¹C-labeled benzamides is through the palladium-mediated carbonylative cross-coupling of aryl halides with [¹¹C]carbon monoxide ([¹¹C]CO). This approach allows for the direct incorporation of the ¹¹C-carbonyl group into the benzamide core. The process typically involves the reaction of an appropriate aryl halide precursor with [¹¹C]CO in the presence of a palladium catalyst and an amine. This methodology has been successfully applied to produce a variety of primary [¹¹C]benzamides in moderate to excellent radiochemical yields and has been adapted for use in automated synthesis modules for clinical production. nih.govscientifiq.aid-nb.info

Another strategy involves the use of [¹¹C]CO₂ as the primary synthon. [¹¹C]CO₂ can be fixed using Grignard reagents to form ¹¹C-carboxylate intermediates, which can then be converted to [¹¹C]carboxamides by reaction with amines. core.ac.uk Furthermore, [¹¹C]CO₂ can be used to generate [¹¹C]isocyanates in situ, which then react with organozinc iodides in the presence of a rhodium catalyst to form ¹¹C-amides. snmjournals.org For N-alkylated benzamides, direct ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate is a common and efficient method. riken.jp

Fluorine-18 Labeling:

Fluorine-18 is often the preferred radionuclide for PET due to its longer half-life, which allows for more complex synthesis procedures, longer imaging times, and centralized production and distribution. For benzamide analogs, ¹⁸F is typically introduced via nucleophilic substitution reactions.

A common strategy for producing ¹⁸F-labeled benzamide tracers involves the synthesis of a precursor molecule containing a suitable leaving group, such as a tosylate or mesylate. This precursor is then reacted with [¹⁸F]fluoride, which is typically produced as K[¹⁸F]F and activated using a cryptand like Kryptofix 222 (K222). For example, the radiosynthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2-methoxybenzamide ([¹⁸F]FPHB) was achieved through nucleophilic substitution of a tosyloxypropyl precursor with no-carrier-added [¹⁸F]fluoride, yielding the final product in 20-30% decay-corrected yields. nih.gov Similarly, the synthesis of ¹⁸F-FSABZM, another dopamine D2 receptor imaging agent, involved the nucleophilic fluorination of a mesylate precursor with K¹⁸F/K222, resulting in a labeling yield of 12-15%.

The development of automated synthesis modules has significantly improved the efficiency and reproducibility of producing ¹⁸F-labeled benzamide tracers for clinical use. e-century.usnih.govsemanticscholar.org These automated systems can perform the entire radiosynthesis, including purification and formulation, in a contained environment, ensuring high radiochemical purity and specific activity.

Table 1: Examples of Radiolabeled Benzamide Analogs for PET Imaging

| Radiotracer | Target | Precursor | Labeling Method | Radiochemical Yield (decay-corrected) | Specific Activity |

| [¹⁸F]FPHB | Dopamine D2 Receptor | (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2-methoxybenzamide | Nucleophilic substitution with [¹⁸F]F⁻ | 20-30% | 900-1700 Ci/mmol |

| [¹⁸F]FPMB | Dopamine D2 Receptor | (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide | Nucleophilic substitution with [¹⁸F]F⁻ | 20-30% | 800-1400 Ci/mmol |

| ¹⁸F-FSABZM | Dopamine D2 Receptor | Mesylate precursor of FSABZM | Nucleophilic fluorination with K¹⁸F/K222 | 12-15% | Not Reported |

| [¹⁸F]desmethoxyfallypride | Dopamine D2 Receptor | Allyl-pyrrolidinyl-methoxybenzamide precursor | Not Specified | Not Reported | Not Reported |

| [¹¹C]LY2795050 | Kappa Opioid Receptor | Aryl halide precursor | Carbonylative cross-coupling with [¹¹C]CO | Moderate to excellent | Not Reported |

| [¹¹C]CPPC | CSF1R | Desmethyl-CPPC | ¹¹C-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | 30.8 ± 0.6% | Not Reported |

Mechanistic Investigations of Benzamide Interactions with Biological Targets

Target Identification and Characterization for Benzamide (B126) Ligands

Benzamide derivatives are recognized for their ability to bind to a diverse range of biological targets, including G-protein-coupled receptors (GPCRs), enzymes, and other proteins. ontosight.ai The specific substitutions on the benzamide scaffold heavily influence target selection and affinity.

Prominent targets for benzamide ligands include:

Dopamine (B1211576) Receptors: Substituted benzamides are well-known for their antagonism of dopamine D2-like receptors, which is a cornerstone of their use in treating various neurological and psychiatric disorders. nih.govmedchemexpress.com

Serotonin (B10506) (5-HT) Receptors: Many benzamides are potent ligands for serotonin receptors. For instance, some derivatives act as selective 5-HT4 receptor agonists, promoting gastrointestinal motility, while others are potent 5-HT3 receptor antagonists used as antiemetics. nih.govnih.govacs.orgacs.org

Histamine (B1213489) Receptors: Certain series of benzamide derivatives have been synthesized and identified as potent histamine H3 receptor antagonists. nih.gov

Adrenergic Receptors: Research has led to the discovery of benzamide derivatives that act as potent and selective agonists for the human β3-adrenergic receptor, with potential applications for overactive bladder. nih.gov

Enzymes and Other Proteins: The scope of benzamide targets extends beyond receptors. They have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease therapy. mdpi.com Additionally, some benzamides can inhibit the sodium taurocholate cotransporting polypeptide (NTCP), a receptor for hepatitis virus entry, showing potential in treating hepatocellular carcinoma. nih.gov Other targets include the cereblon (CRBN) protein, relevant in the design of proteolysis-targeting chimeras (PROTACs). acs.org

The identification of these targets typically involves screening compounds against panels of known receptors and enzymes, followed by more detailed characterization to confirm the interaction and functional effect. ontosight.ai

**3.2. Receptor Binding Studies of Benzamide Derivatives

Once a potential biological target is identified, detailed receptor binding studies are conducted to quantify the interaction between the benzamide ligand and the receptor. These studies are fundamental to understanding the compound's potency, selectivity, and mode of action.

The affinity of a ligand for its receptor describes the strength of the binding interaction and is a critical determinant of its biological activity. wikipedia.org High-affinity binding means that a low concentration of the ligand is sufficient to occupy a significant number of receptors. wikipedia.org This is typically quantified using parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are determined through competitive binding assays. wikipedia.org In these assays, the benzamide derivative competes with a known radiolabeled ligand for binding to the receptor. wikipedia.org

For example, studies on novel benzamide derivatives as 5-HT3 receptor antagonists have identified compounds with exceptionally high affinity. One such compound, (S)-28, demonstrated a Ki value of 0.19 nM for 5-HT3 receptor sites in rat entorhinal cortex. nih.gov Similarly, research into β3-adrenergic receptor agonists identified several benzamide derivatives with excellent potency. nih.gov The introduction of specific chemical groups, such as fluorine, has also been shown to increase the binding affinity of benzamide derivatives to their targets, like the cereblon (CRBN) protein. acs.org

Table 1: Binding Affinities of Selected Benzamide Derivatives

| Compound Class | Target Receptor | Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| Benzamide Derivative ((S)-28) | 5-HT3 Receptor | Ki = 0.19 nM | nih.gov |

| Fluorinated Benzamide (8d) | Cereblon (CRBN) | IC50 = 63 µM | acs.org |

| Benzenesulfonamide (B165840) Derivative (8l) | AT2 Receptor | Ki ≈ 34 nM | nih.gov |

| Benzamide Derivative (I) | Acetylcholinesterase (AChE) | IC50 = 1.57 µM | mdpi.com |

While high affinity is desirable, the specificity and selectivity of a ligand for its intended target over other receptors are equally important for therapeutic efficacy and minimizing side effects. Many benzamides are designed to be highly selective for a particular receptor subtype. For example, the benzamide derivative Y-36912 was developed as a selective 5-HT4 receptor agonist with reduced binding affinity for 5-HT3 and dopamine D2 receptors, making it a promising prokinetic agent. nih.gov

Similarly, in the development of β3-adrenergic receptor agonists, several benzamide compounds were found to have good selectivity over the β1 and β2 receptor subtypes. nih.gov Selectivity is assessed by testing the compound's binding affinity across a panel of different but related receptors. A compound is considered selective if it binds with significantly higher affinity to the target receptor compared to off-target receptors. This profiling is crucial for predicting the potential therapeutic window and side-effect profile of a new drug candidate.

The binding of a benzamide ligand to its receptor is a dynamic process governed by a combination of non-covalent intermolecular forces. wikipedia.org The specific nature and geometry of these interactions determine the stability of the ligand-receptor complex and are investigated through methods like X-ray crystallography and computational molecular modeling. rsc.orgnih.gov

Hydrogen bonds and hydrophobic interactions are key drivers of drug-receptor binding. nih.govnih.gov

Hydrogen Bonding: Hydrogen bonds are directional interactions that occur between a hydrogen atom donor and an acceptor. mdpi.com The amide group of the benzamide scaffold is an excellent hydrogen bond donor and acceptor. Studies have shown that benzamides can form specific hydrogen bonds with receptor residues. mdpi.com For instance, structural analysis of a benzamide-adenine complex, a model for DNA binding, revealed a specific hydrogen bond between an amide hydrogen and the N-3 position of adenine. nih.gov In receptor binding, amino acid side chains like tyrosine can serve as hydrogen bonding partners. thescipub.com The precise network of hydrogen bonds contributes significantly to both the affinity and specificity of the ligand. thescipub.comresearchgate.net

Some ligands exert their effects not by directly competing with the endogenous agonist at the primary (orthosteric) binding site, but by binding to a distinct, topographically separate (allosteric) site on the receptor. wikipedia.orgrsc.org This binding induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the endogenous agonist. wikipedia.orgyoutube.com

Benzamide derivatives have been implicated in allosteric modulation. For example, certain substituted benzamides show enhanced affinity for a mutant D4 dopamine receptor, suggesting an indirect, allosteric interaction. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs). wikipedia.orgnih.gov PAMs enhance the effect of the endogenous agonist, which can be advantageous as they only act in the presence of the natural signaling molecule, potentially preserving physiological patterns of receptor activation. rsc.org The mechanism involves the modulator stabilizing a receptor conformation that has a higher affinity for the agonist or is more easily activated. youtube.comnih.gov This complex mechanism is a growing area of interest in drug discovery for its potential to achieve greater receptor subtype selectivity and a more nuanced pharmacological response. nih.gov

Molecular Interactions Governing Benzamide Binding to Receptors

Enzyme Inhibition Kinetics of Benzamide Analogs

The ability of benzamide derivatives to inhibit specific enzymes is a key aspect of their biological activity. Understanding the kinetics of this inhibition, including potency, efficacy, and mechanism, is crucial for the development of targeted therapies.

Inhibitor Potency and Efficacy Assessment

The potency and efficacy of benzamide analogs as enzyme inhibitors are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50). These values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

For instance, a series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in various physiological and pathological processes including thrombosis and cancer. nih.gov One of the most potent compounds identified in this study was N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide , which demonstrated an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1. nih.gov Another compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , was found to be a highly potent and selective inhibitor of h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM. nih.gov

In a different study focusing on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and a target for prostate cancer therapy, substituted aryl benzylamines were investigated. mdpi.com The lead compound, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide , and its derivatives were found to be potent inhibitors, with the most active compounds exhibiting IC50 values in the low nanomolar range. mdpi.com Specifically, N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide and N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide displayed IC50 values of 76 nM and 74 nM, respectively. mdpi.com

These examples highlight the potential for benzamide analogs to achieve high potency and selectivity against specific enzyme targets. The inhibitory activity is highly dependent on the specific substitutions on the benzamide scaffold, which influence the binding affinity to the enzyme's active site.

Table 1: Inhibitor Potency of Selected Benzamide Analogs

| Compound Name | Target Enzyme | IC50 Value |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 μM |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM |

| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 17β-HSD3 | 76 nM |

| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 17β-HSD3 | 74 nM |

This table presents data on the inhibitory potency of various benzamide analogs against their respective enzyme targets, as reported in the scientific literature.

Mechanism of Enzyme Inhibition by Benzamides

Understanding the mechanism by which a benzamide analog inhibits an enzyme is fundamental to its development as a drug. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive, each characterized by how the inhibitor interacts with the enzyme and its substrate.

Competitive inhibition occurs when the inhibitor binds to the same active site on the enzyme as the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com Many clinically used drugs, such as statins and ACE inhibitors, function as competitive inhibitors. youtube.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound. youtube.com

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate complex. youtube.com

While specific kinetic studies detailing the exact mechanism for a wide range of benzamide analogs are not always available, the structural similarity of many inhibitors to the natural substrates of their target enzymes often suggests a competitive mode of action. For example, nitazoxanide, a thiazolide with a benzamide-related structure, is believed to interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron-transfer reaction, which is essential for anaerobic energy metabolism, suggesting a competitive or mixed-mode of inhibition. wikipedia.org

Many enzymes exist as multiple isoforms, which are structurally similar but may have different tissue distributions and physiological roles. Achieving isoform-selective inhibition is a key strategy in drug design to maximize therapeutic efficacy while minimizing off-target effects.

Research into benzamide analogs has demonstrated the feasibility of developing isoform-selective inhibitors. For example, studies on benzamide riboside analogs have suggested that they can be more selective in inhibiting IMPDH type II, an isoform of inosine (B1671953) 5'-monophosphate dehydrogenase that is more prevalent in proliferating cells like cancer cells, compared to the constitutively expressed type I isoform. nih.gov Similarly, the development of selective inhibitors for cytochrome P450 (CYP) isoforms, such as CYP1B1 which is expressed in cancerous tissues, is an active area of research for benzamide derivatives. vensel.org The sulfamoyl-benzamide derivatives also showed selectivity for different isoforms of h-NTPDases. nih.gov Furthermore, the substituted aryl benzylamines developed as 17β-HSD3 inhibitors were found to be selective over the type 2 isozyme. mdpi.com

Modulation of Cellular Pathways by Benzamide Scaffolds

Beyond direct enzyme inhibition, benzamide-containing compounds can exert their biological effects by modulating various cellular pathways, ultimately impacting cell fate decisions such as proliferation and viability.

Impact on Cell Proliferation and Viability

The ability of benzamide scaffolds to influence cell proliferation and viability has been a central focus of many investigations, particularly in the context of cancer research. These studies often assess the cytotoxic or cytostatic effects of these compounds on various cell lines.

For example, benzamide riboside has demonstrated potent cytotoxic activity in a diverse group of human tumor cells. nih.gov The mechanism of action for some N-substituted benzamides, such as declopramide, has been shown to involve the induction of apoptosis (programmed cell death). nih.gov Declopramide was found to induce the release of cytochrome c and the activation of caspase-9, key events in the intrinsic apoptotic pathway. nih.gov This compound also caused a G2/M cell cycle block, indicating an interference with cell division. nih.gov

The design of novel benzamide-based scaffolds continues to yield compounds with significant effects on cell viability. A new series of thiazolidinone and other heterocyclic derivatives bearing a benzenesulfonamide scaffold were synthesized and showed cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer). nih.gov The most active of these compounds displayed IC50 values comparable or even better than known cytotoxic agents like doxorubicin (B1662922) and 5-fluorouracil. nih.gov Importantly, these active derivatives also demonstrated selective cytotoxicity towards cancerous cells over normal breast cells (MCF-10A). nih.gov Further investigation revealed that these compounds induced apoptosis, as evidenced by the accumulation of cells in the sub-G1 phase of the cell cycle and increased levels of caspases 8 and 9. nih.gov

Table 2: Cellular Effects of Selected Benzamide Analogs

| Compound/Analog Class | Cell Line(s) | Observed Effect |

| Benzamide Riboside | Human tumor cells | Potent cytotoxic activity |

| Declopramide | 70Z/3 (mouse pre-B), HL-60 (human promyelocytic leukemia) | Induction of apoptosis, G2/M cell cycle block |

| Thiazolidinone derivatives with benzenesulfonamide scaffold | MCF-7, HepG2, HCT-116, A549 | Cytotoxicity, induction of apoptosis |

This table summarizes the reported effects of various benzamide analogs on the proliferation and viability of different cell lines.

Influence on Signal Transduction Cascades (e.g., Hedgehog signaling, BTK pathway)

Comprehensive searches of scientific databases did not yield specific studies investigating the direct interaction of N-ethyl-5-fluoro-2-methoxybenzamide with the Hedgehog (Hh) signaling pathway or Bruton's tyrosine kinase (BTK) pathway.

Research into other 2-methoxybenzamide (B150088) derivatives has shown promise in the context of Hedgehog signaling. For instance, a study on a series of 2-methoxybenzamide derivatives identified compounds with potent inhibitory effects on the Hh pathway. researchgate.netresearchgate.netnih.gov One particular derivative, N-(4-chloro-3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide, demonstrated significant inhibition of the Smoothened (Smo) receptor, a key component of the Hh cascade, with a nanomolar half-maximal inhibitory concentration (IC50). researchgate.netresearchgate.netnih.gov This compound was also found to be effective against cell lines that had developed resistance to other Hh pathway inhibitors. researchgate.netresearchgate.net However, it is crucial to note that this compound is structurally distinct from this compound, and therefore these findings cannot be directly extrapolated.

There is currently no available research linking this compound to the BTK pathway, a critical regulator of B-cell development and activation.

Induction of Cellular Processes (e.g., apoptosis, cell cycle arrest)

Similarly, there is a lack of specific published research on the ability of this compound to induce cellular processes such as apoptosis (programmed cell death) or cell cycle arrest.

While studies on other structurally unrelated benzamide derivatives have reported the induction of apoptosis and cell cycle arrest in various cancer cell lines, these findings are not directly applicable to this compound. The specific molecular structure of a compound is a key determinant of its biological activity, and as such, dedicated studies are required to ascertain the effects of this compound on these fundamental cellular processes.

Structure Activity Relationship Sar Studies of N Ethyl 5 Fluoro 2 Methoxybenzamide Analogs

Impact of Substituents on Biological Activity and Selectivity

The substituents on the benzamide (B126) scaffold play a crucial role in modulating the molecule's interaction with biological targets, thereby influencing its activity and selectivity.

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties, such as lipophilicity, pKa, and metabolic stability, which in turn affects its biological activity. nih.gov In many cases, fluorine substitution enhances binding affinity to target proteins. nih.gov For instance, in a series of BTK inhibitors, a rational fluorine scan demonstrated that placing fluorine at an optimal position can lead to favorable interactions with protein side chains. nih.gov The small size of the fluorine atom allows it to fit into binding pockets, and its high electronegativity can lead to beneficial polar interactions. nih.gov

Specifically, for benzamide and thiobenzamide (B147508) crystals, substituting hydrogen with fluorine at the ortho-position of the phenyl ring has been shown to suppress disorder without altering the fundamental packing motif. acs.org This suggests that fluorine can contribute to a more defined and stable conformation, which can be advantageous for receptor binding. The incorporation of fluorine at position-6 of fluoroquinolones, for example, has been shown to enhance antibacterial potency by improving DNA gyrase complex binding and cell penetration. nih.gov

In the context of N-ethyl-5-fluoro-2-methoxybenzamide, the 5-fluoro substituent is expected to influence the electronic properties of the aromatic ring and potentially engage in hydrogen bonding or other polar interactions within a receptor's binding site. Studies on benzenesulfonamides binding to human Carbonic Anhydrase II have shown that fluorination can lead to complex thermodynamic and kinetic structure-activity relationships, with specific fluorination patterns being particularly advantageous for binding kinetics. nih.gov

Table 1: Impact of Fluoro Substitution on Biological Activity in Analogous Systems

| Compound Class | Position of Fluorine | Observed Effect on Activity/Binding | Reference |

| BTK Inhibitors | Optimal position | Favorable interactions with protein side chains | nih.gov |

| Fluoroquinolones | Position-6 | Enhanced antibacterial potency, improved DNA gyrase binding | nih.gov |

| Benzamides/Thiobenzamides | Ortho-position | Suppression of crystal disorder, leading to a more stable conformation | acs.org |

| Benzenesulfonamides | Various | Complex changes in binding thermodynamics and kinetics | nih.gov |

The methoxy (B1213986) group at the 2-position (ortho-position) of the benzamide ring can significantly influence molecular recognition and binding affinity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the target receptor. researchgate.net In some benzamide derivatives, an intramolecular hydrogen bond may form between the oxygen of the ortho-methoxy group and the amide NH, which could be important for binding to certain receptors like the sigma-2 receptor. researchgate.net

Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group can increase affinity for the sigma-2 receptor. nih.gov In one instance, adding a methoxy group to the para-position of the benzamide phenyl ring dramatically improved selectivity for the sigma-2 receptor over the sigma-1 receptor. researchgate.net This highlights the sensitive nature of substituent effects on receptor selectivity.

Table 2: Influence of Methoxy Substitution on Biological Activity in Benzamide Analogs

| Compound Series | Position of Methoxy Group | Effect on Activity/Selectivity | Reference |

| Benzamide-isoquinolines | Para-position | Dramatically improved σ2 selectivity | researchgate.net |

| Benzamide-isoquinolines | General | Increased σ2 affinity | nih.gov |

| Hedgehog Pathway Inhibitors | Not specified | Formation of a new hydrogen bond acceptor, contributing to potency | nih.gov |

| Benzamides for σ2 Receptors | Ortho-position | Potential for intramolecular H-bond, important for binding | researchgate.net |

Variations in the N-alkyl chain of benzamide derivatives can have a profound impact on their interaction with biological targets. The length, branching, and nature of the alkyl group can affect the compound's potency, selectivity, and pharmacokinetic properties.

In a study of benzamide analogs as neuronal nicotinic receptor (nAChR) negative allosteric modulators, it was found that increasing the length of the N-alkyl chain linked to a pyridine (B92270) ring resulted in decreased potency. nih.gov This suggests the presence of steric hindrance within the receptor's binding pocket. nih.gov Similarly, another study on M1 muscarinic acetylcholine (B1216132) receptor antagonists showed that while N-ethyl substitution was tolerated, longer N-alkyl chains, such as N-propyl, led to a shallow structure-activity relationship with many analogs showing no activity. nih.gov

These findings indicate that the N-ethyl group of this compound is likely an optimal or near-optimal choice for interacting with its putative target. A longer or bulkier alkyl chain might introduce steric clashes, while a smaller substituent might not provide sufficient hydrophobic interactions to stabilize the binding.

Table 3: Effect of N-Alkyl Chain Variation in Benzamide Analogs

| Compound Series | N-Alkyl Variation | Observed Effect on Potency | Reference |

| nAChR Negative Allosteric Modulators | Increased chain length | Decreased potency | nih.gov |

| M1 mAChR Antagonists | N-propyl vs. N-ethyl | Shallow SAR, many analogs inactive | nih.gov |

The relative positions of substituents on the benzamide ring can drastically alter a compound's biological activity. In a study of Hedgehog signaling pathway inhibitors, moving a chlorine substituent on a nicotinamide (B372718) group from the 6'-position to the 2'-position resulted in improved anti-Hedgehog activity. nih.gov This highlights how positional changes can significantly affect the molecule's ability to fit into a binding site and interact with key residues.

For this compound, the specific 5-fluoro and 2-methoxy substitution pattern is critical. Moving the fluoro group to a different position, for example, would change the electronic distribution and steric profile of the molecule, likely leading to a different biological activity profile. Similarly, shifting the methoxy group from the ortho to the meta or para position would alter its ability to form key hydrogen bonds or intramolecular interactions, thereby affecting its binding affinity and selectivity.

Pharmacophore Modeling and Design Principles for Benzamide Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For benzamide derivatives, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

A study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model successfully predicted the activity of the compounds and provided insights for designing more potent inhibitors. nih.gov Similarly, pharmacophore modeling of N-benzyl benzamide derivatives as melanogenesis inhibitors helped to define the 3D arrangement of atoms necessary for interaction with the target receptor. nih.gov

For optimizing benzamide derivatives like this compound, a pharmacophore model would likely highlight the importance of the methoxy group as a hydrogen bond acceptor, the fluoro group for its electronic influence and potential polar contacts, the aromatic ring for π-stacking interactions, and the N-ethyl group for hydrophobic interactions within a specific pocket. Such models can guide the design of new analogs with improved potency and selectivity.

Preclinical Pharmacological and Biological Evaluation Methodologies for Benzamide Analogs

In Vitro Biological Assays

In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to assess the direct effects of a compound on cells and specific molecular targets.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are fundamental in determining the effect of a compound on cell viability and growth. They are particularly relevant if the compound is being investigated as a potential anti-cancer agent, a therapeutic area where other benzamide (B126) analogs have been explored. nih.gov

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in formazan production in the presence of the test compound indicates reduced cell viability or proliferation.

Table 1: Illustrative Cytotoxicity Data for a Benzamide Analog in Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | % Cell Viability |

| MCF-7 (Breast Cancer) | 1 | 95.2 ± 4.1 |

| 10 | 72.5 ± 3.5 | |

| 50 | 41.3 ± 2.8 | |

| A549 (Lung Cancer) | 1 | 98.1 ± 3.9 |

| 10 | 85.6 ± 4.2 | |

| 50 | 55.7 ± 3.1 | |

| HEK293 (Normal Kidney) | 50 | 92.4 ± 4.5 |

This table presents hypothetical data for illustrative purposes.

Enzymatic Activity and Inhibition Assays

Should N-ethyl-5-fluoro-2-methoxybenzamide be designed to target a specific enzyme, its inhibitory activity would be determined using enzymatic assays. For example, if the target were a kinase, a common enzyme class in drug discovery, a kinase activity assay would be employed. These assays typically measure the phosphorylation of a substrate by the kinase, and the ability of the compound to inhibit this process is quantified.

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these assays.

Table 2: Illustrative Enzymatic Inhibition Data for a Benzamide Analog

| Target Enzyme | Substrate | IC50 (nM) |

| Kinase A | Peptide Substrate 1 | 75 |

| Kinase B | Protein Substrate 2 | > 10,000 |

| Protease C | Fluorogenic Substrate 3 | 1,200 |

This table presents hypothetical data for illustrative purposes.

Receptor Functional Assays (e.g., Dynamic Mass Redistribution Assays)

For compounds targeting G-protein coupled receptors (GPCRs), such as certain serotonin (B10506) or dopamine (B1211576) receptors, receptor functional assays are crucial. Dynamic Mass Redistribution (DMR) is a label-free technology that measures the redistribution of cellular contents upon receptor activation. An agonist will induce a specific DMR signal, while an antagonist will block the signal induced by a known agonist. This allows for the characterization of the compound's functional activity at the receptor.

In Vitro Binding Assays (e.g., Radioligand Binding Assays)

To determine the affinity of a compound for its molecular target, in vitro binding assays are performed. Radioligand binding assays are a classic and widely used method. In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50) is determined, from which the inhibitory constant (Ki), a measure of the compound's binding affinity, can be calculated.

For instance, if this compound were hypothesized to be a dopamine D2 receptor ligand, its affinity would be tested against a radiolabeled D2 antagonist like [3H]-Spiperone. nih.gov

Table 3: Illustrative Radioligand Binding Affinity Data for a Benzamide Analog

| Receptor | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 15.8 |

| Serotonin 5-HT4 | [3H]-GR113808 | 250.3 |

| Sigma-2 | [3H]-DTG | 89.1 |

This table presents hypothetical data for illustrative purposes.

Cellular Uptake and Retention Studies

For compounds intended to act on intracellular targets or for those developed as imaging agents, understanding their ability to cross the cell membrane is critical. Cellular uptake and retention studies are performed using cultured cells. The compound, often radiolabeled or fluorescently tagged, is added to the cell culture medium. At various time points, the cells are harvested, and the amount of compound that has entered the cells is quantified. These studies provide insights into the kinetics of cellular entry and efflux.

In Vivo Animal Model Methodologies for Target Engagement and Biological Activity

Following promising in vitro results, the evaluation of a compound moves to in vivo animal models to assess its pharmacological effects in a whole organism. These studies are essential for understanding the compound's bioavailability, pharmacokinetics, and efficacy in a more complex biological system.

For benzamide analogs, rodent models are commonly used. For example, if this compound were being investigated as a 5-HT4 receptor agonist for gastrointestinal disorders, its effect on gastric emptying or colonic transit would be evaluated in rats or mice. nih.gov If its target were the dopamine D2 receptor for applications in neuropsychiatric disorders, behavioral models assessing locomotion or cognitive function would be employed. acs.org

To confirm that the compound is interacting with its intended target in the living animal (target engagement), techniques like positron emission tomography (PET) can be used if a radiolabeled version of the compound is available. Alternatively, ex vivo binding assays can be performed on tissues collected from animals treated with the compound. nih.gov

Tumor Xenograft Models for Anticancer Evaluation

Tumor xenograft models are a cornerstone of preclinical oncology research, providing a means to assess the in vivo efficacy of potential anticancer compounds. frontiersin.org This methodology involves the implantation of human tumor cells or tissues into immunocompromised mice, which then develop tumors that can be monitored and measured. frontiersin.org For benzamide analogs, these models are crucial for determining their ability to inhibit tumor growth, providing data that can support further clinical development. researchgate.net

Despite the widespread use of this technique for evaluating other benzamide derivatives, a thorough review of published research indicates that no studies utilizing tumor xenograft models for the specific anticancer evaluation of this compound have been reported.

To illustrate the type of data typically collected in such studies, the following table is provided as a template.

Interactive Data Table: Anticancer Activity in Tumor Xenograft Models (Note: No data is available for this compound)

| Xenograft Model | Compound Administered | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |

| No Data Available | This compound | N/A | N/A | N/A |

| No Data Available | This compound | N/A | N/A | N/A |

| No Data Available | This compound | N/A | N/A | N/A |

Imaging Modalities for Target Localization and Distribution (e.g., PET, SPECT)

Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools in preclinical drug development. nih.govnih.gov These non-invasive methods allow for the visualization, characterization, and quantification of physiological processes at the molecular level. amsterdamumc.org For benzamide analogs, PET and SPECT studies are often employed to determine if the compound reaches its intended target in the body, its distribution in various organs, and its clearance over time. acs.orgnih.gov

These studies involve labeling the benzamide analog with a radioisotope (e.g., Fluorine-18 for PET or Technetium-99m for SPECT). nih.govnih.gov The radiolabeled compound is then administered to a subject, typically a laboratory animal in preclinical stages, and the emitted radiation is detected by the PET or SPECT scanner to generate detailed images of the compound's distribution. rsc.org This information is critical for confirming target engagement and for understanding the pharmacokinetic profile of the drug candidate. nih.gov For instance, many benzamide analogs have been developed as imaging agents for sigma receptors, which are often overexpressed in tumors. acs.orgnih.gov

While numerous benzamide derivatives have been successfully radiolabeled and evaluated using PET and SPECT, there is no published data on the use of these imaging modalities to study the localization and distribution of this compound.

The table below is a representative template for presenting findings from such imaging studies.

Interactive Data Table: Biodistribution Data from PET/SPECT Imaging (Note: No data is available for this compound)

| Imaging Modality | Tissue/Organ | Uptake (%ID/g) at 1h | Uptake (%ID/g) at 2h | Tumor-to-Muscle Ratio | Reference |

| No Data Available | Blood | N/A | N/A | N/A | N/A |

| No Data Available | Tumor | N/A | N/A | N/A | N/A |

| No Data Available | Muscle | N/A | N/A | N/A | N/A |

| No Data Available | Brain | N/A | N/A | N/A | N/A |

| No Data Available | Liver | N/A | N/A | N/A | N/A |

| No Data Available | Kidney | N/A | N/A | N/A | N/A |

Q & A

Q. Methodological Answer :

- Stepwise functionalization : Begin with 5-fluoro-2-methoxybenzoic acid. React with thionyl chloride (SOCl₂) to form the acyl chloride, followed by amidation with ethylamine (C₂H₅NH₂) in anhydrous dichloromethane (DCM) under nitrogen .

- Alternative route : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for direct amidation of the carboxylic acid with ethylamine in methanol .

- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Typical yields range from 65–80%, depending on solvent purity and amine stoichiometry.

Advanced: How can contradictory NMR data for this compound be resolved?

Q. Methodological Answer :

- Spectral conflicts : Discrepancies in aromatic proton splitting (e.g., unexpected multiplicity in the 5-fluoro substituent region) may arise from dynamic effects or impurities.

- Resolution strategies :

- Acquire 2D NMR (¹H-¹³C HSQC, HMBC) to confirm coupling patterns and assign signals unambiguously .

- Perform variable-temperature NMR (VT-NMR) to distinguish between conformational exchange and true splitting .

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time ~8.2 min under standard conditions .

- Structural confirmation :

Advanced: How to optimize multi-step synthesis to improve yield?

Q. Methodological Answer :

- Bottleneck identification : Use kinetic studies (e.g., in situ IR spectroscopy) to isolate rate-limiting steps (e.g., amidation vs. methoxylation) .

- Strategies :

- Protecting groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) during methoxylation to prevent side reactions .

- Catalysis : Employ Pd-catalyzed coupling for regioselective fluorination, reducing byproducts .

- Workup : Use liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted ethylamine .

Basic: What are the known biological activities of this compound?

Q. Methodological Answer :

- Pharmacological screening :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays; IC₅₀ values correlate with substituent electronic effects .

- Antimicrobial activity : Assess via microdilution assays (MIC ≤ 16 μg/mL against S. aureus indicates potential lead optimization) .

- Structural analogs : Derivatives with similar benzamide scaffolds show agrochemical activity (e.g., herbicidal action via acetolactate synthase inhibition) .

Advanced: How does substituent positioning affect bioactivity?

Q. Methodological Answer :

- SAR studies :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with target binding (e.g., ∆G binding < -8 kcal/mol for optimal activity) .

Basic: What safety protocols are essential during handling?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .

- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced: How to address discrepancies in thermal stability data?

Q. Methodological Answer :

- Conflicting TGA/DSC results : Variations in melting points (e.g., 132–135°C vs. 128–130°C) may stem from polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.